

Check Availability & Pricing

Almorexant's Orexin Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Almorexant-13C-d3	
Cat. No.:	B12298843	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Almorexant (formerly ACT-078573) is a potent, dual orexin receptor antagonist that has been extensively studied for its therapeutic potential, primarily in the treatment of insomnia.[1] Its mechanism of action lies in its ability to competitively block the binding of the endogenous neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R. This technical guide provides an in-depth overview of the binding affinity of Almorexant for these receptors, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of Almorexant for orexin receptors has been characterized using various in vitro assays. The data consistently demonstrates high affinity for both OX1 and OX2 receptors, with a notable kinetic profile that influences its functional activity.



Receptor	Parameter	Value (nM)	Species	Assay Method	Reference
OX1R	Kd	1.3	Human	[3H]Almorexa nt Radioligand Binding	[2]
IC50	6.6	Human	Not Specified	[3]	
IC50	13	Human	Intracellular Ca2+ Mobilization	[3]	•
IC50	16	Rat	Intracellular Ca2+ Mobilization	[3]	
OX2R	Kd	0.17	Human	[3H]Almorexa nt Radioligand Binding	
Ki	0.0047 μM (4.7 nM)	Human	[125I]-Orexin A Displacement		•
рКІ	8.0 ± 0.1	Human	[3H]-EMPA Competition Binding	_	
IC50	3.4	Human	Not Specified	_	
IC50	8	Human	Intracellular Ca2+ Mobilization		
IC50	15	Rat	Intracellular Ca2+ Mobilization	-	



A key characteristic of Almorexant is its kinetic binding profile. It exhibits fast association and dissociation rates at the human OX1 receptor. In contrast, while its association with the human OX2 receptor is fast, its dissociation is remarkably slow. This slow dissociation from OX2R leads to a time-dependent increase in its apparent potency and selectivity for this receptor subtype, effectively behaving as a pseudo-irreversible antagonist under certain experimental conditions.

Experimental Protocols

The quantitative data presented above were generated using established in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a receptor. These assays typically involve incubating a radiolabeled ligand (e.g., [3H]Almorexant or [3H]-EMPA) with a source of the target receptor, such as cell membranes from HEK293 or CHO cells engineered to express human OX1 or OX2 receptors.

Typical Protocol:

- Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to create a membrane preparation. The protein concentration of the membrane suspension is determined.
- Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in
 the presence of varying concentrations of the unlabeled competitor compound (Almorexant).
 The incubation is carried out for a specific duration (e.g., 1.5 hours) at a controlled
 temperature to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.



• Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. Saturation binding experiments, where varying concentrations of the radioligand are used, can determine the dissociation constant (Kd) and the total number of binding sites (Bmax).

Functional Cell-Based Assays

Functional assays measure the ability of a compound to modulate the biological response of a cell upon receptor activation. For orexin receptors, which are G-protein coupled receptors, common functional assays measure changes in intracellular calcium levels or the accumulation of second messengers like inositol phosphates (IP).

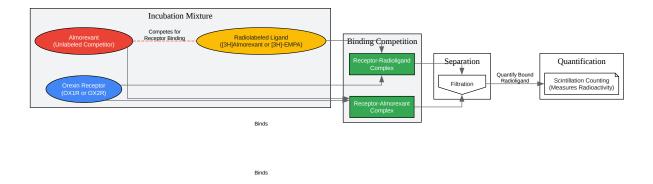
Intracellular Calcium Mobilization Assay (FLIPR):

- Cell Culture: CHO cells stably expressing either human OX1 or OX2 receptors are seeded into microplates.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
- Compound Incubation: The cells are pre-incubated with varying concentrations of Almorexant for a defined period (e.g., 25-240 minutes).
- Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to the cells to stimulate the receptors.
- Signal Detection: A Fluorometric Imaging Plate Reader (FLIPR) is used to measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
- Data Analysis: The ability of Almorexant to inhibit the orexin-A-induced calcium signal is quantified to determine its IC50 value.

Visualizations Competitive Binding Assay Workflow



The following diagram illustrates the principle of a competitive radioligand binding assay used to determine the binding affinity of Almorexant.



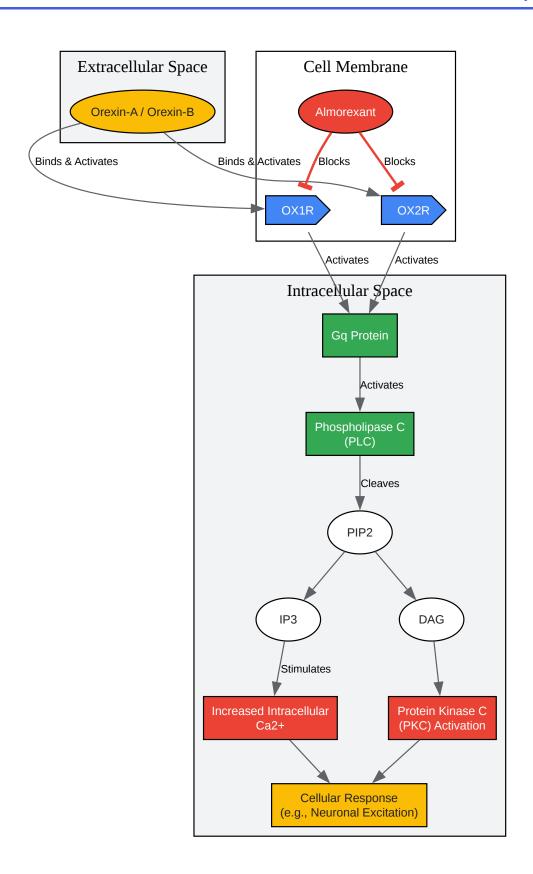
Click to download full resolution via product page

Caption: Workflow of a competitive radioligand binding assay.

Orexin Receptor Signaling Pathway Antagonized by Almorexant

Almorexant blocks the downstream signaling cascade initiated by the binding of orexin peptides to their receptors. The diagram below depicts this pathway.





Click to download full resolution via product page

Caption: Simplified orexin receptor signaling pathway and antagonism by Almorexant.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Almorexant Wikipedia [en.wikipedia.org]
- 2. Biochemical and electrophysiological characterization of almorexant, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Almorexant's Orexin Receptor Binding Affinity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12298843#orexin-receptor-binding-affinity-of-almorexant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com